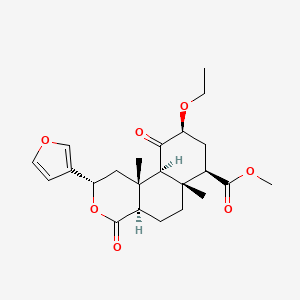![molecular formula C16H18O2 B10848288 [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- CAS No. 77151-67-8](/img/structure/B10848288.png)
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Overview
Description
[1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl- is an organic compound with the molecular formula C16H20O2. This compound is known for its unique structure, which consists of two benzene rings connected by a single bond, with hydroxyl groups at the 4 and 4’ positions and methyl groups at the 3, 3’, 5, and 5’ positions. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’,5,5’-tetramethylbiphenyl.
Oxidation: The biphenyl compound undergoes oxidation to introduce hydroxyl groups at the 4 and 4’ positions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding biphenyl compound.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: 3,3’,5,5’-tetramethylbiphenyl.
Substitution: Halogenated biphenyl compounds.
Scientific Research Applications
[1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl- is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetramethylbenzidine: A chromogenic substrate used in similar biochemical assays.
3,3’,5,5’-Tetramethylbiphenyl: A precursor for the synthesis of [1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl-.
Uniqueness
[1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetramethyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications in scientific research and industry .
Properties
IUPAC Name |
4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYPMFPGZQPETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=CC(=C(C(=C2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062396 | |
| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-04-1 | |
| Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',5,5'-Tetramethyl(1,1'-biphenyl)-4,4'-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2417-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2417-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV93XB4DEU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848205.png)
![Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF](/img/structure/B10848207.png)

![Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848221.png)
![Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848228.png)
![Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF](/img/structure/B10848238.png)
![Des-AA1,2,5-[D-Trp8,Tyr11]SRIF](/img/structure/B10848255.png)
![Des-AA1,2,5-[D-Nal8,IAmp9]SRIF](/img/structure/B10848256.png)
![3-[4-[2-(Dimethylamino)ethyl]phenoxy-2,6-D2]-N,N-dimethyl-1-propanamine](/img/structure/B10848260.png)
![methyl (15S,17S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10848271.png)
![Des-AA1,2,4,5,13-[D-Trp8]-SRIF](/img/structure/B10848278.png)
![Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF](/img/structure/B10848279.png)
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10848282.png)

